molecular formula C8H13BrO3 B13320503 4-Bromo-4-(1,3-dioxolan-2-yl)oxane

4-Bromo-4-(1,3-dioxolan-2-yl)oxane

Cat. No.: B13320503
M. Wt: 237.09 g/mol
InChI Key: SKVYJDJXZXBMID-UHFFFAOYSA-N
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Description

4-Bromo-4-(1,3-dioxolan-2-yl)oxane is an organic compound that features a bromine atom and a dioxolane ring attached to an oxane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane typically involves the bromination of a precursor compound containing the oxane and dioxolane rings. One common method is the bromination of 4-(1,3-dioxolan-2-yl)oxane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-(1,3-dioxolan-2-yl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-hydroxy-4-(1,3-dioxolan-2-yl)oxane, 4-alkoxy-4-(1,3-dioxolan-2-yl)oxane, and 4-amino-4-(1,3-dioxolan-2-yl)oxane.

    Oxidation Reactions: Products include 4-oxo-4-(1,3-dioxolan-2-yl)oxane and other oxidized derivatives.

    Reduction Reactions: The main product is 4-(1,3-dioxolan-2-yl)oxane.

Scientific Research Applications

4-Bromo-4-(1,3-dioxolan-2-yl)oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4-(1,3-dioxolan-2-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
  • 4-Bromo-3-(1,3-dioxolan-2-yl)phenoxybenzonitrile
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness

4-Bromo-4-(1,3-dioxolan-2-yl)oxane is unique due to its specific structural features, such as the presence of both a bromine atom and a dioxolane ring attached to an oxane structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

4-bromo-4-(1,3-dioxolan-2-yl)oxane

InChI

InChI=1S/C8H13BrO3/c9-8(1-3-10-4-2-8)7-11-5-6-12-7/h7H,1-6H2

InChI Key

SKVYJDJXZXBMID-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2OCCO2)Br

Origin of Product

United States

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